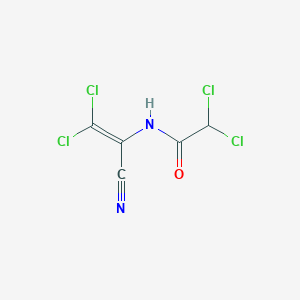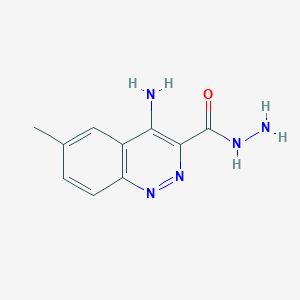![molecular formula C19H20NO2P B12581157 Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- CAS No. 197770-81-3](/img/structure/B12581157.png)
Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- is a chemical compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group. The specific structure of this compound includes a furanyl group attached to the amide nitrogen, making it unique in its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic amides can be synthesized through various methods. One efficient approach involves the oxidative cross-coupling between diarylphosphine oxides and amines via electrosynthesis. This method provides good to excellent yields under mild and metal-free conditions . Another method involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides, using NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive .
Industrial Production Methods
Industrial production of phosphinic amides often involves large-scale synthesis using the aforementioned methods. The nickel-catalyzed reductive coupling method is particularly suitable for gram-scale synthesis, providing a practical way to produce phosphinic amides .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amides undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), sulfur (S8), and selenium (Se), as well as reducing agents like zinc (Zn) and nickel catalysts .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted phosphinic amides .
Applications De Recherche Scientifique
Phosphinic amides have a wide range of applications in scientific research:
Chemistry: They are used as ligands in coordination chemistry and as intermediates in organic synthesis.
Medicine: Phosphinic amides are being explored for their potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: They are used in catalysis and as additives in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphinic amides involves their ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal ions, leading to the formation of chelates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- include:
Diphenylphosphoryl-phosphinic amides: These compounds have similar structures but differ in the substituents attached to the phosphorus atom.
Diphenylphosphorothioyl-phosphinic amides: These compounds contain sulfur instead of oxygen in the phosphorus group.
Diphenylphosphoroselenoyl-phosphinic amides: These compounds contain selenium instead of oxygen in the phosphorus group.
Uniqueness
The uniqueness of phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- lies in its specific structure, which includes a furanyl group attached to the amide nitrogen. This structural feature imparts unique chemical and physical properties to the compound, making it distinct from other phosphinic amides .
Propriétés
Numéro CAS |
197770-81-3 |
|---|---|
Formule moléculaire |
C19H20NO2P |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
(1S)-N-diphenylphosphoryl-1-(furan-2-yl)propan-1-amine |
InChI |
InChI=1S/C19H20NO2P/c1-2-18(19-14-9-15-22-19)20-23(21,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-15,18H,2H2,1H3,(H,20,21)/t18-/m0/s1 |
Clé InChI |
HVVDHYNSEXNHLN-SFHVURJKSA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CO1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC(C1=CC=CO1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)

![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)

![2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B12581104.png)
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)
![(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B12581132.png)
![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)
![Furo[4,3,2-de][1,3]benzoxazine](/img/structure/B12581149.png)
![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
